4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide
Description
This compound is a bis-diethylsulfamoyl-substituted benzamide derivative featuring a naphthalene core. Its structure includes two diethylsulfamoyl benzamide moieties linked via a naphthalen-2-yl group. The diethylsulfamoyl groups are electron-withdrawing substituents that enhance solubility and influence binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O6S2/c1-5-35(6-2)43(39,40)27-17-13-23(14-18-27)31(37)33-29-21-25-11-9-10-12-26(25)22-30(29)34-32(38)24-15-19-28(20-16-24)44(41,42)36(7-3)8-4/h9-22H,5-8H2,1-4H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSNNCIVZNWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the benzamide and sulfonamide groups. Key reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzamide derivatives with sulfonamide or sulfamoyl substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and hypothesized biological interactions.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s naphthalene core distinguishes it from simpler heterocyclic analogs (e.g., thiazole or benzothiazole derivatives in –7).
Diethylsulfamoyl Groups : Unlike compounds with single sulfamoyl substituents (e.g., –7), the dual diethylsulfamoyl groups in the target compound may enable cooperative binding to proteins with adjacent hydrophobic pockets.
Electrophilic vs. Nucleophilic Features : The nitro group in ’s compound contrasts with the methoxy group in ’s analog, highlighting tunable electronic properties for specific applications (e.g., enzyme inhibition vs. fluorescence probes).
Computational and Experimental Insights
- Docking Studies: Glide docking (–3) suggests that compounds with planar aromatic systems (e.g., naphthalene in the target compound) exhibit higher docking accuracy due to enhanced hydrophobic enclosure and π-π interactions.
- Solubility and Bioavailability : The diethylsulfamoyl groups likely improve aqueous solubility compared to unsubstituted benzamides. However, the naphthalene core may offset this by increasing hydrophobicity, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
